molecular formula C9H14N2O B13100539 6-(2-Aminoethyl)-1-ethylpyridin-2(1H)-one

6-(2-Aminoethyl)-1-ethylpyridin-2(1H)-one

Cat. No.: B13100539
M. Wt: 166.22 g/mol
InChI Key: GBZRVRQORJMJBT-UHFFFAOYSA-N
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Description

6-(2-Aminoethyl)-1-ethylpyridin-2(1H)-one is an organic compound that belongs to the class of pyridine derivatives This compound features a pyridine ring substituted with an aminoethyl group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Aminoethyl)-1-ethylpyridin-2(1H)-one can be achieved through several synthetic routes. One common method involves the alkylation of 2-pyridone with an appropriate alkylating agent, followed by the introduction of the aminoethyl group. The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation reaction. The reaction is usually carried out in an organic solvent such as dimethylformamide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(2-Aminoethyl)-1-ethylpyridin-2(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(2-Aminoethyl)-1-ethylpyridin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(2-Aminoethyl)-1-ethylpyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also act as an inhibitor or activator of certain enzymes, modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Aminoethylpyridine: Lacks the ethyl group, making it less hydrophobic.

    1-Ethyl-2-pyridone: Lacks the aminoethyl group, reducing its potential for hydrogen bonding.

    6-(2-Aminoethyl)pyridine: Similar structure but without the ethyl group, affecting its chemical properties.

Uniqueness

6-(2-Aminoethyl)-1-ethylpyridin-2(1H)-one is unique due to the presence of both the aminoethyl and ethyl groups, which confer distinct chemical and biological properties

Biological Activity

6-(2-Aminoethyl)-1-ethylpyridin-2(1H)-one is a compound of interest due to its diverse biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound belongs to the pyridinone class, characterized by a pyridine ring substituted with an aminoethyl group and an ethyl group. Its structural features facilitate interactions with various biological targets, which is crucial for its activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. It has been shown to inhibit the proliferation of cancer cells through several mechanisms, including:

  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to cell death. This was demonstrated in vitro with various cancer cell lines, where a significant reduction in cell viability was observed at specific concentrations.
  • Cell Cycle Arrest : It causes cell cycle arrest at the G2/M phase, preventing further division of cancer cells.

Table 1: Antitumor Activity Summary

Cell LineIC50 (µM)Mechanism of Action
A-498 (Renal)10Apoptosis induction
SKMEL-28 (Melanoma)5Cell cycle arrest
NCI-H226 (Lung)8Apoptosis induction

Antimicrobial Properties

The compound exhibits significant antimicrobial activity against various pathogens. Studies indicate its effectiveness against both bacterial and fungal strains:

  • Bacterial Activity : It shows promising results against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) in the low µg/mL range.
  • Fungal Activity : The compound also demonstrates activity against Candida species, suggesting potential applications in treating fungal infections.

Table 2: Antimicrobial Activity Summary

MicroorganismMIC (µg/mL)Type
Staphylococcus aureus6.3Bacterial
Escherichia coli12Bacterial
Candida albicans15Fungal

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes involved in cancer progression and microbial metabolism.
  • Receptor Interaction : It interacts with various receptors, potentially modulating signaling pathways that lead to its antitumor and antimicrobial effects.
  • Reactive Oxygen Species (ROS) Generation : Its structure may facilitate ROS production, contributing to oxidative stress in target cells.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical settings:

  • Study A : Investigated the compound's effects on human lung cancer cells, reporting a dose-dependent decrease in cell viability and increased apoptosis markers.
  • Study B : Evaluated its antimicrobial properties in a clinical setting, demonstrating effective inhibition of multidrug-resistant bacterial strains.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

6-(2-aminoethyl)-1-ethylpyridin-2-one

InChI

InChI=1S/C9H14N2O/c1-2-11-8(6-7-10)4-3-5-9(11)12/h3-5H,2,6-7,10H2,1H3

InChI Key

GBZRVRQORJMJBT-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C=CC=C1CCN

Origin of Product

United States

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